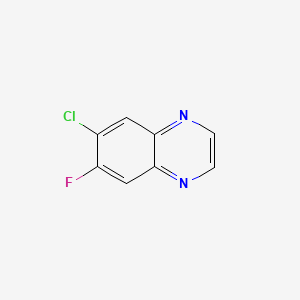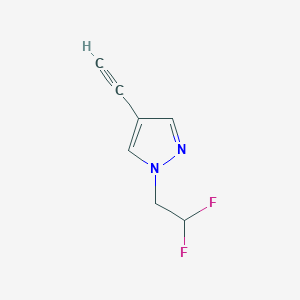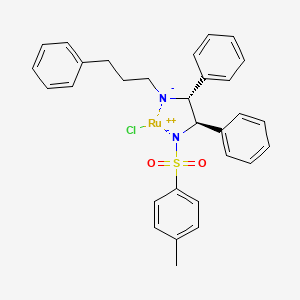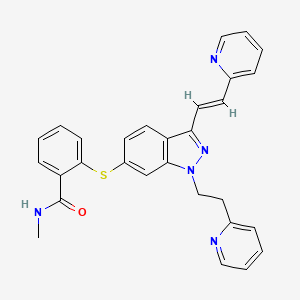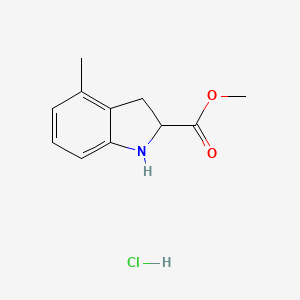
methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate hydrochloride
Descripción general
Descripción
“Methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate hydrochloride” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically vital properties .
Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives, including methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate, have been studied for their antiviral properties. Compounds structurally related to this molecule have shown inhibitory activity against influenza A and other viruses . The indole nucleus is a key pharmacophore in the development of new antiviral agents due to its ability to bind with high affinity to multiple receptors .
Anti-inflammatory Applications
The indole scaffold is present in many synthetic drug molecules that exhibit anti-inflammatory effects. The incorporation of the indole nucleus into medicinal compounds enhances their biological activity, making them effective in treating inflammation-related conditions .
Anticancer Properties
Indole derivatives are increasingly being explored for their potential in cancer treatment. They have been applied as biologically active compounds for targeting cancer cells, owing to their ability to interfere with various cellular processes .
Antimicrobial Effects
The antimicrobial activity of indole derivatives is well-documented. These compounds, including variants of methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate, are used to combat a broad spectrum of microbial pathogens .
Antitubercular Activity
Indole-based compounds have shown promise in the treatment of tuberculosis. Their structural complexity allows them to interact with mycobacterial enzymes, disrupting the bacterial cell processes .
Antidiabetic Applications
Research has indicated that indole derivatives can play a role in managing diabetes. They may affect insulin secretion or insulin sensitivity, providing a novel approach to diabetes treatment .
Antimalarial Potential
The indole nucleus is a common feature in natural compounds with antimalarial activity. Synthetic indole derivatives, including those related to methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate, are being investigated for their efficacy against malaria parasites .
Anticholinesterase Activity
Indole derivatives have been evaluated for their anticholinesterase activity, which is significant in the treatment of neurodegenerative diseases like Alzheimer’s. By inhibiting cholinesterase, these compounds help increase the levels of neurotransmitters in the brain .
Direcciones Futuras
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions for “methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate hydrochloride” could include further exploration of its biological activities and potential therapeutic applications.
Propiedades
IUPAC Name |
methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-7-4-3-5-9-8(7)6-10(12-9)11(13)14-2;/h3-5,10,12H,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMOZEKEVDDKTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(NC2=CC=C1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate hydrochloride | |
CAS RN |
2059937-57-2 | |
| Record name | methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-2-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1435741.png)
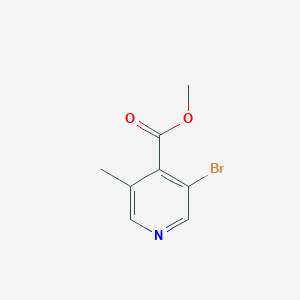
![{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}boronic acid](/img/structure/B1435743.png)



![Hydrazine, [(2-nitrophenyl)methyl]-, hydrochloride](/img/structure/B1435751.png)
![3-[(1S)-1-azidoethyl]pyridine](/img/structure/B1435753.png)
